molecular formula C15H14O5 B1255113 Atrochrysone

Atrochrysone

Cat. No.: B1255113
M. Wt: 274.27 g/mol
InChI Key: FELQSDLZFDTZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atrochrysone (C₁₆H₁₄O₄) is a tetrahydroanthracene derivative and a pivotal intermediate in fungal polyketide biosynthesis, particularly in pathways leading to anthraquinones and their derivatives . It is synthesized via iterative non-reducing polyketide synthases (NR-PKSs), such as this compound carboxylic acid synthase (ACAS), which collaborates with a β-lactamase-type thioesterase (ACTE) to release the linear poly-β-ketone intermediate. This intermediate undergoes spontaneous decarboxylation to form this compound . This compound serves as a precursor for bioactive compounds like emodin, monodictyphenone, and cladofulvin, with its biosynthesis conserved across Aspergillus, Cortinarius, and Cladosporium species .

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

3,6,8,9-tetrahydroxy-3-methyl-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C15H14O5/c1-15(20)5-8-2-7-3-9(16)4-10(17)12(7)14(19)13(8)11(18)6-15/h2-4,16-17,19-20H,5-6H2,1H3

InChI Key

FELQSDLZFDTZJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)O)O

Synonyms

atrochrysone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability and Yield Challenges

  • Atrochrysone carboxylic acid is highly unstable, undergoing spontaneous decarboxylation to this compound (yield: ~11% under optimal fermentation conditions) .
  • Emodin anthrone, an intermediate between this compound and emodin, is prone to oxidation, complicating isolation .

Key Research Findings

Evolutionary Conservation: this compound pathways are evolutionarily conserved in fungi, but gene clusters vary, leading to species-specific products (e.g., cladofulvin in C. fulvum vs. monodictyphenone in Aspergillus) .

Enzyme Engineering : Domain-swapping in NR-PKSs (e.g., replacing ACAS domains) alters chain length and cyclization patterns, enabling synthetic analogs .

Industrial Applications: Engineered Aspergillus oryzae strains produce this compound derivatives (e.g., torosachrysone) at 0.84 g/L, which are chemically oxidized to pharmaceutically relevant anthraquinones like physcion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrochrysone
Reactant of Route 2
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